molecular formula C22H22N2O6 B2874669 METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1359394-04-9

METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2874669
CAS No.: 1359394-04-9
M. Wt: 410.426
InChI Key: BIFKNIRABYPTID-UHFFFAOYSA-N
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Description

METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a quinoline-based compound characterized by a 6,7-dimethoxy-substituted aromatic core, a methyl ester at position 2, and a complex substituent at position 3.

The synthesis of this compound likely involves nucleophilic substitution or condensation reactions. For example, methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a structurally related compound, is synthesized via reaction with primary amines in methanol . Similar methodologies may apply to the target compound, with modifications to incorporate the (4-methylphenyl)carbamoyl methoxy group.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-5-7-14(8-6-13)23-21(25)12-30-18-11-17(22(26)29-4)24-16-10-20(28-3)19(27-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKNIRABYPTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline analogs .

Scientific Research Applications

METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Position 4 Substituent Key Properties/Activities Reference
METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE Quinoline (4-Methylphenyl)carbamoyl methoxy Potential kinase inhibition
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline Ethyl ester Solubility-focused design
6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12a-s) Quinoline Anilino derivatives C-Met kinase inhibition (IC50 <1 µM)
N-(2,3-Diphenylquinoxalin-6-yl) acetamide (4a-h) Quinoxaline Acetamide Antimicrobial (MIC: 2–16 µg/mL)

Key Findings and Implications

  • Substituent Impact : The target compound’s (4-methylphenyl)carbamoyl methoxy group distinguishes it from simpler esters and amides, likely enhancing target engagement through hydrophobic and hydrogen-bonding interactions.
  • Synthetic Flexibility: Position 4 modifications in quinolines are achievable via nucleophilic substitution, enabling tailored biological activity .
  • Therapeutic Potential: While direct activity data for the target compound is lacking, structural parallels to kinase inhibitors (e.g., 12a-s) and antimicrobial quinoxalines (e.g., 4a-h) suggest promising avenues for evaluation .

Biological Activity

Methyl 6,7-dimethoxy-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of quinoline derivatives known for various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activity. A study evaluating various quinoline compounds demonstrated that this compound showed promising results against several cancer cell lines, including MDA-MB-231 and BT-549. The mechanism of action appears to involve the inhibition of cell cycle-related proteins such as cyclin-dependent kinases (CDK) and cyclin D1, which are crucial for cancer cell proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Quinoline derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Studies have reported moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. The minimum inhibitory concentration (MIC) values indicate effective bacteriostatic properties, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

In vitro studies conducted on human breast cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MDA-MB-23115Caspase activation
BT-54920Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory properties of various quinoline derivatives found that the compound significantly reduced LPS-induced nitric oxide production in RAW 264.7 cells. The results highlighted its potential use in managing inflammatory conditions.

Treatment NO Production (µM) Control
Compound Treatment525 (LPS Control)

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